Angeloylgomisin M1 is a bioactive compound classified within the group of dibenzocyclooctadiene lignans. It is primarily derived from the fruits of the Schisandra genus, particularly Schisandra chinensis, which is known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, including antioxidant and anticancer activities.
Angeloylgomisin M1 is extracted from Schisandra chinensis, a plant belonging to the Schisandraceae family. This plant has been utilized in traditional medicine for centuries, particularly in East Asia, for its health benefits, which are attributed to its rich composition of lignans and other phytochemicals.
In the context of chemical classification, Angeloylgomisin M1 falls under the category of lignans, specifically dibenzocyclooctadiene lignans. These compounds are characterized by their unique molecular structure and are recognized for their diverse biological activities.
The synthesis of Angeloylgomisin M1 typically involves several key steps:
The industrial production of Angeloylgomisin M1 mirrors these laboratory processes but is scaled up for efficiency. Industrial extraction uses larger quantities of solvents and employs advanced chromatographic systems for purification. Chemical reactions are conducted in controlled environments to ensure high yield and purity.
Angeloylgomisin M1 possesses a complex molecular structure typical of dibenzocyclooctadiene lignans. Its molecular formula is C₂₃H₂₆O₅, indicating the presence of multiple functional groups that contribute to its biological activity.
Angeloylgomisin M1 can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism through which Angeloylgomisin M1 exerts its biological effects involves several pathways:
Data from recent studies indicate that these mechanisms contribute significantly to its potential therapeutic applications against various cancers.
Relevant data indicates that these properties influence both the extraction processes and potential applications of Angeloylgomisin M1 in pharmacology.
Angeloylgomisin M1 has several scientific uses:
Recent studies emphasize the need for further research into the therapeutic potential of this compound, particularly concerning its mechanisms of action against specific diseases.
Angeloylgomisin M1 is a dibenzocyclooctadiene lignan primarily isolated from plant species within the Schisandraceae family. This family comprises medicinally significant genera, including Schisandra and Kadsura, which exhibit distinct biogeographical and phytochemical profiles. Angeloylgomisin M1 occurs most abundantly in Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd. et Wils., with trace quantities detected in certain Kadsura species such as Kadsura coccinea (Lem.) A.C. Sm. [1] [7] [9]. Its distribution correlates with phylogenetic divergence within the family: Northern Asian species (e.g., S. chinensis) typically accumulate higher concentrations than Southern Chinese species (e.g., S. sphenanthera) due to climatic adaptations influencing lignan biosynthesis [3] [7].
Table 1: Occurrence of Angeloylgomisin M1 in Schisandraceae Species
Plant Species | Tissue | Relative Abundance | Geographical Region |
---|---|---|---|
Schisandra chinensis | Fruits | High | Northeast Asia |
Schisandra sphenanthera | Stems | Moderate | Central/Southern China |
Schisandra neglecta | Stems | Low | Tibet |
Kadsura coccinea | Roots | Trace | Southern China |
Ontogenetic stages critically influence accumulation patterns. In S. chinensis fruits, Angeloylgomisin M1 peaks during early maturation (Stage S2, July), declining by 40–60% at full ripeness (Stage S6, September). This parallels the "M-shaped" trajectory observed for structurally analogous lignans like schisandrin and deoxyschisandrin, suggesting synchronized regulatory mechanisms for dibenzocyclooctadiene biosynthesis [3]. Transcriptomic analyses reveal that phenylalanine ammonia-lyase (PAL) and cinnamoyl-CoA reductase (CCR) genes—key entry points into lignan pathways—show maximal expression during peak accumulation phases, underscoring developmental control over production [3] [10].
The biosynthetic route to Angeloylgomisin M1 branches from the phenylpropanoid pathway, beginning with coniferyl alcohol dimerization. This process is catalyzed by dirigent proteins (DIRs), which steer stereoselective coupling into specific dibenzocyclooctadiene intermediates. Subsequent modifications involve:
Table 2: Key Enzymatic Steps in Angeloylgomisin M1 Biosynthesis
Enzyme Class | Gene Family | Function | Substrate Specificity |
---|---|---|---|
Dirigent Protein | DIR | Stereoselective coupling | Coniferyl alcohol |
Cytochrome P450 | CYP719A | Cyclization/oxidation | Lignan dimers |
O-Methyltransferase | OMT | Methylation of phenolic groups | Norlignans |
Acyltransferase | SCPL-AT | Angeloyl transfer | Hydroxylated dibenzocyclooctadienes |
Metabolic engineering strategies focus on enhancing flux through this pathway:
Angeloylgomisin M1 belongs to a structurally diverse class of dibenzocyclooctadiene lignans characterized by their bicyclic octadiene core and pendant aromatic rings. Its defining feature is the angelate esterification at C-6 or C-7, distinguishing it from analogs with alternative acyl groups (e.g., tigloyl, benzoyl) or free hydroxyls [8] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: